N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, features a brominated indole moiety and a sulfonamide group, which are both significant in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination of 2-methylindole: This step involves the bromination of 2-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Alkylation: The brominated indole is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Sulfonamide Formation: The final step involves the reaction of the alkylated product with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized products may include indole-2-carboxylic acid derivatives.
Reduction: Reduced products may include indoline derivatives.
Hydrolysis: Hydrolysis products include the corresponding amine and sulfonic acid.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound to its targets. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide can be compared with other indole derivatives and sulfonamide compounds:
Similar Compounds: Indole-3-acetic acid, 5-bromo-2-methylindole, 4-methoxybenzenesulfonamide.
Uniqueness: The combination of a brominated indole moiety with a sulfonamide group makes this compound unique, providing a distinct set of biological activities and chemical properties.
Properties
Molecular Formula |
C19H21BrN2O3S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21BrN2O3S/c1-12-10-15(5-7-19(12)25-3)26(23,24)21-9-8-16-13(2)22-18-6-4-14(20)11-17(16)18/h4-7,10-11,21-22H,8-9H2,1-3H3 |
InChI Key |
OOFYMNLCCMXBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)OC |
Origin of Product |
United States |
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